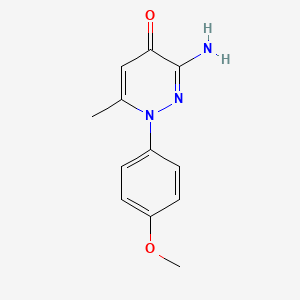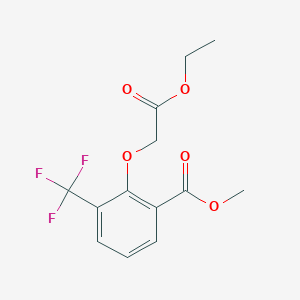
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate is an organic compound with a complex structure It is a derivative of benzoic acid and contains functional groups such as ester, ether, and trifluoromethyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate typically involves esterification and etherification reactions. One common method involves the reaction of 2-(2-ethoxy-2-oxoethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-(2-ethoxy-2-hydroxyethoxy)-3-(trifluoromethyl)benzoate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The ester and ether groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate
- Methyl 2-(2-ethoxy-2-oxoethoxy)-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate is unique due to the position of the trifluoromethyl group on the benzene ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it distinct from its isomers.
Propiedades
Fórmula molecular |
C13H13F3O5 |
|---|---|
Peso molecular |
306.23 g/mol |
Nombre IUPAC |
methyl 2-(2-ethoxy-2-oxoethoxy)-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C13H13F3O5/c1-3-20-10(17)7-21-11-8(12(18)19-2)5-4-6-9(11)13(14,15)16/h4-6H,3,7H2,1-2H3 |
Clave InChI |
FYRYONZHORVERF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=C(C=CC=C1C(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


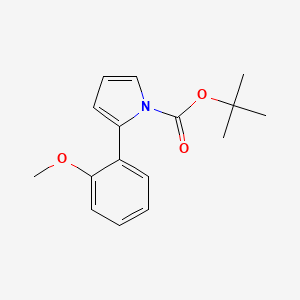
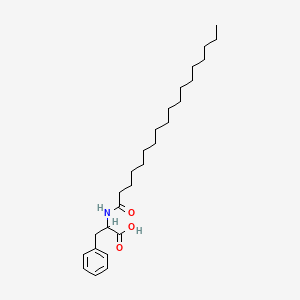
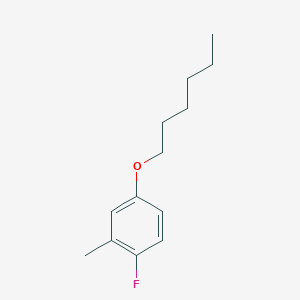
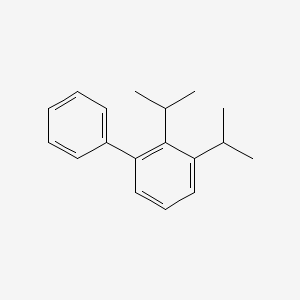
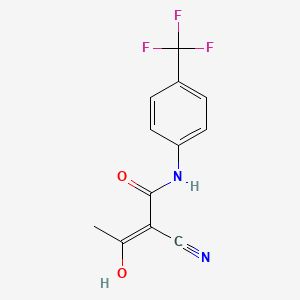
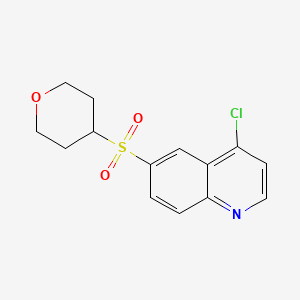
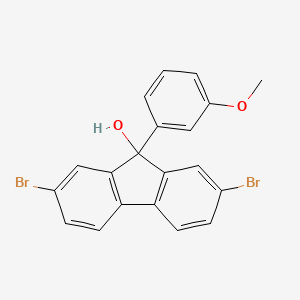
![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
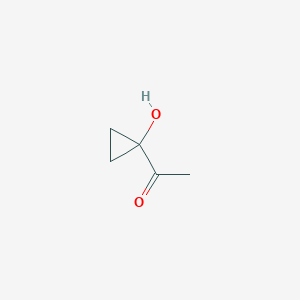
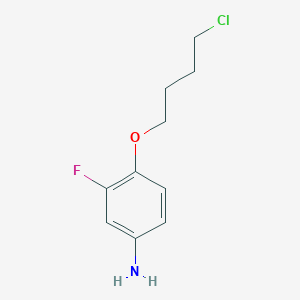
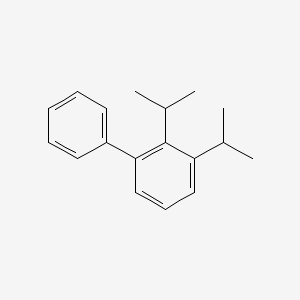
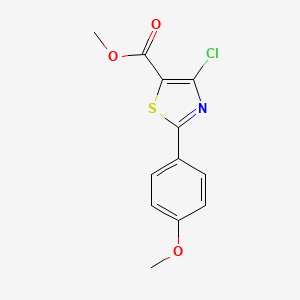
![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)
